molecular formula C9H11BN2O2 B8025548 2,3-Dimethyl-2H-indazole-4-boronic acid

2,3-Dimethyl-2H-indazole-4-boronic acid

Cat. No.: B8025548
M. Wt: 190.01 g/mol
InChI Key: LGWXPYAIHHHIAJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The boronic acid functional group in this compound makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2H-indazole-4-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydroindazole derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-indazole-4-boronic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.

    4-Bromo-2,3-dimethylindazole: Contains a bromine atom instead of a boronic acid group, making it suitable for different types of reactions, such as nucleophilic substitution.

    2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester: A derivative with a pinacol ester protecting group, which can be deprotected to yield the free boronic acid.

Uniqueness

This compound is unique due to the presence of both the indazole core and the boronic acid functional group, making it highly versatile in organic synthesis and medicinal chemistry applications.

Properties

IUPAC Name

(2,3-dimethylindazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)11-12(6)2/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXPYAIHHHIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NN(C(=C12)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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